molecular formula C8H5NNaO5S B1226914 Sodium 2,3-dioxoindoline-5-sulfonate CAS No. 80789-74-8

Sodium 2,3-dioxoindoline-5-sulfonate

Cat. No.: B1226914
CAS No.: 80789-74-8
M. Wt: 250.19 g/mol
InChI Key: UTPGIWQYDDBRPI-UHFFFAOYSA-N
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Description

Sodium 2,3-dioxoindoline-5-sulfonate (CAS 80789-74-8), also known as sodium isatin-5-sulfonate, is a heterocyclic organic compound featuring an indoline backbone with two ketone groups at positions 2 and 3 and a sulfonate group (-SO₃⁻) at position 5, balanced by a sodium cation . Its molecular formula is C₈H₄NNaO₅S, with a molecular weight of 257.18 g/mol. The compound is synthesized via sulfonation of indoline-2,3-dione (isatin), achieving yields of approximately 85% . It serves as a precursor in crystallography and coordination chemistry, forming ionic complexes with organic cations (e.g., tetrazolium salts) .

Properties

CAS No.

80789-74-8

Molecular Formula

C8H5NNaO5S

Molecular Weight

250.19 g/mol

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate

InChI

InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14);

InChI Key

UTPGIWQYDDBRPI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+]

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.[Na]

melting_point

greater than 572 °F (NTP, 1992)

Other CAS No.

80789-74-8

physical_description

5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992)

solubility

5 to 10 mg/mL at 70.7° F (NTP, 1992)

Synonyms

isatin-5-sulfonic acid
isatin-5-sulfonic acid, sodium salt

Origin of Product

United States

Preparation Methods

Formation as a Byproduct in Indigotindisulfonate Synthesis

The most well-documented route to sodium 2,3-dioxoindoline-5-sulfonate involves its unintended formation during the sulphonation of 2,2′-biindolylidene-3,3′-dione (compound 3), a key intermediate in Indigotindisulfonate production. The reaction mechanism proceeds as follows:

  • Sulphonation Step :
    Concentrated sulfuric acid reacts with 2,2′-biindolylidene-3,3′-dione at 20–35°C to form 3,3′-dioxo-[δ²,2′-biindoline]-5,5′-disulfonic acid. Under suboptimal conditions (e.g., incomplete sulfonation or localized overheating), mono-sulfonation occurs at one indoline ring, yielding 3,3′-dioxo-[δ²,2′-biindoline]-5-sulfonic acid. Subsequent hydrolysis and sodium salt formation generate this compound.

    C16H8N2O2+H2SO4C8H5NO5SNa(simplified)\text{C}_{16}\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_5\text{NO}_5\text{S} \cdot \text{Na} \quad \text{(simplified)}
  • Isolation Challenges :
    The compound’s polarity and solubility profile closely resemble those of Indigotindisulfonate sodium, necessitating advanced purification techniques for separation.

Key Process Parameters and Optimization

Sulfonation Conditions

The formation of this compound is highly sensitive to:

ParameterOptimal Range for Minimizing ImpurityEffect on Impurity C Formation
Temperature20–25°C>25°C increases mono-sulfonation
H2SO4\text{H}_2\text{SO}_4 Concentration98–100%Dilute acid favors side reactions
Reaction Time2–4 hoursProlonged time increases hydrolysis

Purification Strategies

To isolate this compound from reaction mixtures:

  • Solvent Recrystallization :
    Crude products are treated with methanol/water (3:1 v/v) at pH ≥ 13, leveraging differential solubility between di-sulfonated and mono-sulfonated species.

  • Chromatographic Methods :
    Reverse-phase HPLC with acetonitrile/water mobile phases achieves >99% purity.

Impurity Profiling and Control Strategies

Analytical Detection

  • HPLC :
    Retention time of 8.2 min (C18 column, 0.1% phosphoric acid/acetonitrile gradient).

  • IR Spectroscopy :
    Key peaks at 1675 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (S=O asym. stretch).

Regulatory Limits

Patents specify stringent controls for this compound in Indigotindisulfonate sodium:

ParameterAcceptable LimitMethod
Impurity C Content≤0.15%HPLC area normalization
Elemental ImpuritiesPb <0.5 ppm, As <1.5 ppmICP-MS

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Large-scale production faces challenges in:

  • Waste Management : Sulfuric acid neutralization generates sodium sulfate byproducts requiring disposal.

  • Yield Optimization : Mono-sulfonation reduces Indigotindisulfonate yield, necessitating precise stoichiometric control.

Environmental Impact

Green chemistry approaches propose replacing sulfuric acid with recyclable ionic liquids, though scalability remains unverified .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dioxoindoline-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other indoline derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indoline derivatives.

Scientific Research Applications

Sodium 2,3-dioxoindoline-5-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2,3-dioxoindoline-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and dioxo groups play a crucial role in its reactivity and biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with sodium 2,3-dioxoindoline-5-sulfonate, enabling comparative analysis of their properties and applications.

5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

  • Structure : These derivatives (compounds 1–5) retain the indoline-2,3-dione core but replace the sulfonate group with a sulfonyl (-SO₂-) moiety linked to a trifluoromethyl-piperidine substituent .
  • Key Differences :
    • The sulfonyl group enhances lipophilicity, while the trifluoromethyl-piperidine moiety introduces steric bulk and electron-withdrawing effects.
    • Applications : Demonstrated potent antiviral activity, unlike this compound, which lacks direct therapeutic data .

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium 2,3-Dioxoindoline-5-Sulfonate (C₂₇H₁₉N₅O₅S)

  • Structure : A crystalline complex where the sodium cation is replaced by a tetrazolium cation .
  • Key Differences: Solubility: The bulky tetrazolium cation reduces water solubility compared to the sodium salt, favoring precipitation in aqueous media . Crystallography: Crystallizes in a monoclinic system (space group P21/c), with intermolecular hydrogen bonds stabilizing the lattice . Synthesis: Formed by reacting this compound with tetrazolium chloride, yielding 80% after recrystallization .

Sodium 2,3-Dihydro-1H-indene-5-sulfinate (C₉H₉NaO₂S)

  • Structure : Features a sulfinate (-SO₂⁻) group on a dihydroindene ring .
  • Key Differences :
    • Oxidation State : Sulfinate (S⁺²) vs. sulfonate (S⁺⁴) alters reactivity; sulfinates act as nucleophiles in cross-coupling reactions .
    • Applications : Used in carbon-sulfur bond formation for pharmaceuticals and agrochemicals, contrasting with the target compound’s role in ionic complexes .

Sodium 2,3-Dihydro-1-benzofuran-5-sulfinate (C₈H₇NaO₃S)

  • Structure : Benzofuran core with a sulfinate group at position 5 .
  • Key Differences :
    • The benzofuran ring enhances aromatic stability compared to the indoline-dione system.
    • Applications : Facilitates carbon-sulfur bond-forming reactions in materials science, diverging from the target’s crystallographic utility .

5-Sulfo-2,3,3-trimethylindolenine Sodium Salt (C₁₁H₁₃NNaO₃S)

  • Structure : Trimethylated indole ring with a sulfonate group at position 5 .
  • Key Differences :
    • Methyl substituents increase hydrophobicity, reducing water solubility relative to this compound.
    • Applications : Used in organic synthesis and biological studies due to its stable indolenine core .

2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl Chloride (C₉H₆ClNO₄S)

  • Structure : Isoindole-dione core with a sulfonyl chloride (-SO₂Cl) group .
  • Key Differences :
    • The sulfonyl chloride is highly reactive, enabling nucleophilic substitutions, unlike the stable sulfonate anion.
    • Applications : Intermediate in synthesizing sulfonamides and sulfonate esters .

2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride (C₈H₁₁ClN₂O₂S)

  • Structure : Dihydroindole core with a sulfonamide (-SO₂NH₂) group .
  • Applications: Investigated as a pharmacophore in drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications
This compound C₈H₄NNaO₅S 257.18 Indoline-2,3-dione, sulfonate 80789-74-8 Crystallography, ionic complexes
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives C₁₄H₁₂F₃N₂O₄S (e.g.) ~368.31 Sulfonyl, trifluoromethyl-piperidine - Antiviral agents
2,3,5-Triphenyltetrazolium 2,3-dioxoindoline-5-sulfonate C₂₇H₁₉N₅O₅S 533.53 Tetrazolium cation, sulfonate - Crystallographic studies
Sodium 2,3-dihydro-1H-indene-5-sulfinate C₉H₉NaO₂S 212.22 Sulfinate, dihydroindene - Cross-coupling reactions
5-Sulfo-2,3,3-trimethylindolenine sodium salt C₁₁H₁₃NNaO₃S 261.28 Trimethylindolenine, sulfonate 132557-72-3 Organic synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2,3-dioxoindoline-5-sulfonate, and how can purity be validated?

  • Methodology : The compound is synthesized by reacting this compound dihydrate with 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride in aqueous solution, followed by vacuum drying and recrystallization in acetonitrile (yield: 80%) . Purity (>98%) is confirmed via HPLC or LC-MS, with residual solvents quantified using gas chromatography.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with Cu Kα radiation (λ = 1.54178 Å) reveals a monoclinic P21/c space group. Key parameters:

  • Unit cell dimensions: a=14.2789(4)A˚,b=27.3722(9)A˚,c=13.0126(4)A˚,β=101.805(2)a = 14.2789(4)\, \text{Å}, b = 27.3722(9)\, \text{Å}, c = 13.0126(4)\, \text{Å}, \beta = 101.805(2)^\circ
  • Volume: V=4978.3(3)A˚3V = 4978.3(3)\, \text{Å}^3, Z=8Z = 8, Rint=0.150R_{\text{int}} = 0.150 .
    • Validation : Hydrogen atoms are placed geometrically and refined using a riding model. Displacement parameters are refined anisotropically for non-H atoms.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 identify sulfonate (-SO3−) and indole carbonyl (C=O) groups.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in NMR or XRD data between this compound and its derivatives be resolved?

  • Methodology :

  • Dynamic NMR : Analyze temperature-dependent shifts to detect tautomerism or conformational exchange.
  • High-resolution SC-XRD : Compare packing motifs (e.g., π-π stacking in the crystal lattice) with derivatives like 2,3,3-trimethyl-3H-indole-5-sulfonamide, which lacks the dioxoindoline moiety .
    • Contradiction Note : Derivatives with sulfonamide groups (e.g., ) show altered solubility and reactivity compared to sulfonates, requiring adjusted solvent systems for characterization.

Q. What computational approaches are used to model the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-5 sulfonate group).
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify regions prone to nucleophilic attack .

Q. How does the sulfonate group influence the compound’s potential as a pharmacophore in drug development?

  • Methodology :

  • In vitro assays : Test inhibition of tyrosine kinases or carbonic anhydrases, leveraging the sulfonate’s polar interactions with catalytic residues.
  • SAR Studies : Compare with analogs like 2-oxoindoline-5-sulfonyl chloride ( ), which has higher electrophilicity but lower stability .

Q. What are the challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

  • Methodology :

  • Schlenk Techniques : Use inert atmospheres (N2/Ar) during reactions with organometallic reagents.
  • Stability Testing : Monitor degradation via TLC or LC-MS under varying humidity (e.g., 40–80% RH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3-dioxoindoline-5-sulfonate
Reactant of Route 2
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Sodium 2,3-dioxoindoline-5-sulfonate

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